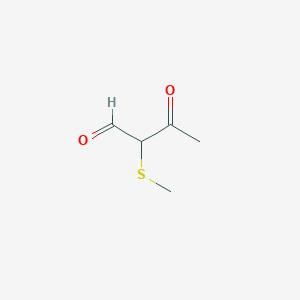

Butanal, 2-(methylthio)-3-oxo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butanal, 2-(methylthio)-3-oxo-, also known as Butanal, 2-(methylthio)-3-oxo-, is a useful research compound. Its molecular formula is C5H8O2S and its molecular weight is 132.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Butanal, 2-(methylthio)-3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 2-(methylthio)-3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Derivatives

Butanal, 2-(methylthio)-3-oxo- serves as a precursor in the synthesis of several important compounds:

- L-Methionine Analogues : It is employed in synthesizing analogs of L-methionine, an essential amino acid. The methylthio group enhances its bioactivity and stability in biological systems .

- Penem Antibiotics : The compound is also utilized in the synthesis of penem antibiotics, which are crucial in combating bacterial infections. The structural modifications made to butanal derivatives play a significant role in enhancing antibiotic efficacy .

Applications in Pharmaceuticals

Butanal, 2-(methylthio)-3-oxo- has been investigated for its potential pharmaceutical applications:

- Anticancer Research : Recent studies have explored its derivatives for anticancer properties. For instance, compounds derived from butanal have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways like JAK/STAT3 .

- Drug Development : The compound's ability to form various derivatives allows it to be a scaffold for drug design. Its modifications can lead to compounds with improved pharmacokinetic properties, making it a valuable candidate in drug development .

Agricultural Applications

In addition to its pharmaceutical relevance, butanal derivatives are being studied for their potential use in agriculture:

- Pesticides and Herbicides : Compounds derived from butanal have been evaluated for their effectiveness as pesticides and herbicides. Their structural characteristics contribute to their biological activity against pests and weeds .

Case Studies

| Application Area | Compound Derived | Study Findings |

|---|---|---|

| Pharmaceuticals | L-Methionine Analogues | Enhanced bioactivity; potential for treating methionine deficiency. |

| Antibiotic Synthesis | Penem Antibiotics | Effective against resistant bacterial strains; structural modifications improve efficacy. |

| Cancer Research | Various Derivatives | Inhibition of cancer cell proliferation; modulation of key signaling pathways. |

| Agricultural Products | Pesticides/Herbicides | Effective against specific pests; potential for reduced environmental impact compared to traditional chemicals. |

化学反応の分析

Catalytic Oxidation to Carboxylic Acid Derivatives

-

Reaction conditions :

When 4-(methylthio)-2-oxo-1-butanol (a precursor to 2-(methylthio)-3-oxobutanal) is treated with oxygen in the presence of a copper(II) catalyst (e.g., copper acetate) and methanol, partial oxidation occurs to yield 4-(methylthio)-2-oxo-1-butanal (13% yield) and traces of 2-hydroxy-4-(methylthio)butyric acid .-

Key parameters:

-

Temperature: Room temperature

-

Catalyst: Cu(OAc)₂

-

Solvent: Methanol

-

Reaction time: 2 hours

-

-

-

Mechanism :

Copper(II) facilitates the oxidation of the alcohol group to an aldehyde, while atmospheric oxygen acts as the oxidizing agent. The methylthio group remains intact under these conditions .

Replacement with Amines or Alcohols

Condensation Reactions

The aldehyde group participates in classical condensation reactions:

-

Aldol condensation :

2 R C O CHO baseR C O CH OH CH O C O R

Under basic conditions, the aldehyde may undergo self-condensation or cross-condensation with ketones. For example: -

Schiff base formation :

Reacts with primary amines to form imines, which are intermediates in pharmaceutical syntheses .

Reduction

-

Catalytic hydrogenation :

The aldehyde group can be reduced to a primary alcohol using H₂/Pd or NaBH₄, yielding 2-(methylthio)-3-hydroxybutanol . -

Selective ketone reduction :

NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the aldehyde group .

Pathway under Elevated Temperatures

At temperatures >100°C, thermal cleavage of the methylthio group may occur, releasing methanethiol (CH₃SH) and forming 3-oxobutanal :

C H O SΔC H O +CH SH

Microbial Metabolism

In Staphylococcus xylosus and other microbes, aldehyde dehydrogenases oxidize aldehydes to carboxylic acids. For 2-(methylthio)-3-oxobutanal, this could yield 2-(methylthio)-3-oxobutyric acid :

R CHOALDR COOH

Intermediate for Methionine Analogs

This compound serves as a precursor in synthesizing 2-hydroxy-4-(methylthio)butyrate , a methionine analog used in animal feed additives .

特性

CAS番号 |

143708-40-1 |

|---|---|

分子式 |

C5H8O2S |

分子量 |

132.18 g/mol |

IUPAC名 |

2-methylsulfanyl-3-oxobutanal |

InChI |

InChI=1S/C5H8O2S/c1-4(7)5(3-6)8-2/h3,5H,1-2H3 |

InChIキー |

JTGKQNRBRREXJU-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C=O)SC |

正規SMILES |

CC(=O)C(C=O)SC |

同義語 |

Butanal, 2-(methylthio)-3-oxo- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。